k-Strophanthoside is a highly polar, trisaccharide-bearing cardiac glycoside derived from the seeds of Strophanthus kombe. Structurally, it consists of a strophanthidin aglycone linked to a complex sugar chain comprising one cymarose and two glucose molecules. In laboratory and industrial settings, it is primarily procured as a high-purity reference standard for analytical chromatography, a specific Na+/K+-ATPase inhibitor for signalosome research, and a highly water-soluble cardenolide for pharmacokinetic modeling. Its distinct glycosylation pattern fundamentally alters its membrane permeability, aqueous solubility, and receptor binding kinetics, differentiating its utility from more common, lipophilic cardenolides like digoxin or the universally utilized in vitro standard, ouabain [1].
Substituting pure k-Strophanthoside with generic 'k-strophanthin'—a crude botanical extract—introduces unacceptable stoichiometric variability, as the latter contains fluctuating ratios of cymarin, k-strophanthin-beta, and k-strophanthoside. This batch-to-batch variance invalidates precise molar dosing and quantitative LC-MS calibration. Furthermore, substituting with ouabain (g-strophanthin) or digoxin alters fundamental handling and transport dynamics. Digoxin is highly lipophilic, driving rapid passive membrane permeability, whereas the bulky trisaccharide chain of k-Strophanthoside drastically limits passive diffusion and increases aqueous solubility. Consequently, using an analog or a crude mixture compromises comparative structure-activity relationship (SAR) assays, active transport transporter models, and analytical reproducibility [1].
In analytical workflows, utilizing pure k-Strophanthoside (MW 872.95 g/mol) provides exact stoichiometric reliability compared to generic k-Strophanthin extracts. Crude extracts typically exhibit an 8-10% total glycoside content with highly variable internal ratios of cymarin, k-strophanthin-beta, and k-strophanthoside depending on the plant source and extraction method. Procuring the isolated standard (≥98% HPLC purity) eliminates this compositional variance, enabling precise peak assignment and the generation of accurate calibration curves in ESI-MS/MS [1].
| Evidence Dimension | Compositional purity and stoichiometric reliability |
| Target Compound Data | Pure k-Strophanthoside (≥98% HPLC purity, single defined molecular weight) |
| Comparator Or Baseline | Generic k-Strophanthin extract (variable mixture of multiple glycosides) |
| Quantified Difference | Eliminates the inherent batch-to-batch compositional variance found in botanical extracts. |
| Conditions | HPLC-ESI-MS/MS analytical calibration workflows. |
Procurement of the pure compound is mandatory for establishing quantitative LC-MS calibration curves, as crude mixtures prevent accurate molar dosing and peak assignment.
The structural composition of k-Strophanthoside—specifically its trisaccharide chain (cymarose + 2x glucose)—renders it significantly more hydrophilic than related cardenolides. Compared to the monosaccharide cymarin or the highly lipophilic digoxin, k-Strophanthoside exhibits superior aqueous solubility and restricted passive membrane permeability. In Caco-2 cell models, highly lipophilic compounds like digoxin diffuse rapidly, whereas the bulky, polar nature of k-Strophanthoside limits passive diffusion, making its transport heavily reliant on active efflux/influx mechanisms [1].
| Evidence Dimension | Aqueous solubility and passive membrane permeability |
| Target Compound Data | k-Strophanthoside (Trisaccharide chain: highly polar) |
| Comparator Or Baseline | Digoxin or Cymarin (Highly lipophilic / monosaccharide chain) |
| Quantified Difference | The addition of two glucose units drastically increases hydrophilicity, reducing passive Caco-2 cell permeability compared to lipophilic analogs. |
| Conditions | Aqueous formulation and in vitro intestinal absorption (Caco-2) models. |
Buyers requiring a highly water-soluble cardenolide with restricted intracellular passive diffusion must select k-Strophanthoside over highly lipophilic alternatives like digoxin.
While ouabain is the universal standard for Na+/K+-ATPase inhibition, k-Strophanthoside provides a distinct binding profile due to its strophanthidin core and extended sugar moiety. Binding experiments utilizing [3H]ouabain displacement on purified enzymes demonstrate that k-Strophanthoside possesses distinct intrinsic affinity constants (e.g., a high-affinity constant of ~15 nM and a low-affinity constant of ~890 nM in purified enzyme models). This differential kinetic behavior allows researchers to isolate the steric effects of the trisaccharide chain on the enzyme's conformational state [1].
| Evidence Dimension | Receptor binding affinity and intrinsic affinity constants |
| Target Compound Data | k-Strophanthoside (High-affinity constant: ~15 nM) |
| Comparator Or Baseline | Ouabain (g-strophanthin) baseline binding kinetics |
| Quantified Difference | Exhibits distinct high and low-affinity binding constants driven by its specific strophanthidin core and bulky sugar moiety. |
| Conditions | Radioligand binding assays ([3H]ouabain displacement) on purified Na+/K+-ATPase. |
Selecting k-Strophanthoside allows researchers to map the specific steric impact of the trisaccharide chain on the Na+/K+-ATPase signalosome, which cannot be achieved using ouabain.
In entomological research, the specific sugar substitutions on cardenolides drastically alter insect behavioral responses. In comparative oviposition assays, k-Strophanthoside acts as a potent deterrent for both Pieris rapae and P. napi oleracea. In contrast, these insects show marked insensitivity to specific digitoxigenin-based analogs. The strophanthidin-based glycosylation pattern of k-Strophanthoside is quantitatively more deterrent, proving that generic cardenolide substitution is impossible in ecological modeling [1].
| Evidence Dimension | Oviposition deterrence sensitivity |
| Target Compound Data | k-Strophanthoside (Strophanthidin-based, highly deterrent) |
| Comparator Or Baseline | Digitoxigenin-based cardenolides (Lower deterrence / insensitivity) |
| Quantified Difference | Strophanthidin-based glycosides like k-Strophanthoside induce significantly stronger deterrence responses across multiple Pieris species. |
| Conditions | In vivo oviposition behavioral assays with varying cardenolide concentrations. |
For agrochemical or ecological research, procuring this exact compound is necessary to isolate the behavioral effects of strophanthidin-based glycosylation patterns.
Due to its exact stoichiometric purity, k-Strophanthoside is the required reference standard for quantifying cardenolide profiles in Strophanthus extracts or biological fluids. It enables precise differentiation from related metabolites (such as cymarin and k-strophanthin-beta) in forensic, quality control, and phytochemistry workflows, avoiding the unreliability of crude extract standards [1].
Because its trisaccharide chain alters binding kinetics compared to the standard ouabain, k-Strophanthoside is utilized in structural biology and pharmacology. It is specifically selected to study how bulky sugar moieties influence the conformational changes of the Na+/K+-ATPase pump and the subsequent activation of the Src kinase pathway[2].
Its high aqueous solubility and low passive permeability make k-Strophanthoside an ideal substrate for studying active transport mechanisms, such as P-glycoprotein efflux. It allows researchers to isolate active transport data without the confounding effects of the rapid passive lipid diffusion typically seen with highly lipophilic analogs like digoxin[3].
Acute Toxic